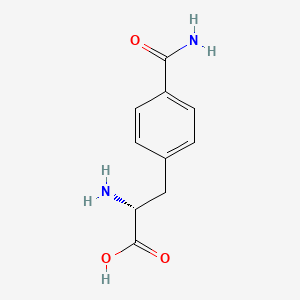
(R)-2-Amino-3-(4-carbamoylphenyl)propanoic acid
Vue d'ensemble
Description
®-2-Amino-3-(4-carbamoylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a phenyl ring substituted with a carbamoyl group
Applications De Recherche Scientifique
®-2-Amino-3-(4-carbamoylphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Studied for its role in protein structure and function, as well as its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
The safety data sheet for a similar compound, 3-Carboxyphenylboronic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to use only outdoors or in a well-ventilated area, and to avoid breathing dust/fume/gas/mist/vapors/spray .
Orientations Futures
Arylboronic acids and their derivatives, which could include “®-2-Amino-3-(4-carbamoylphenyl)propanoic acid”, have broad applications in organic synthesis, catalysis, supramolecular chemistry, and materials engineering . Their use is expected to increase with the discovery of new areas of application .
Mécanisme D'action
Target of Action
Boronic acid compounds, which this compound is a derivative of, are known for their broad applications in organic synthesis, catalysis, supramolecular chemistry, and materials engineering .
Mode of Action
Boronic acids and their derivatives are known to participate in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Boronic acids and their derivatives are known to be involved in various chemical reactions and processes, including the suzuki–miyaura coupling .
Pharmacokinetics
It’s known that the solubility of phenylboronic acids and their derivatives in water and organic solvents can affect their bioavailability .
Result of Action
Boronic acids and their derivatives are known to have a wide range of applications, including the synthesis of biaryl compounds in the suzuki–miyaura reaction .
Action Environment
The stability of phenylboronic pinacol esters, which are related compounds, in water and in 50 mm sodium phosphate ph 74 buffer has been studied .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-3-(4-carbamoylphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as a protected amino acid derivative.
Protection and Deprotection: The amino and carboxyl groups are often protected using suitable protecting groups to prevent unwanted reactions during the synthesis.
Coupling Reaction: The protected amino acid is then coupled with a phenyl ring substituted with a carbamoyl group using coupling reagents like carbodiimides.
Deprotection: The protecting groups are removed to yield the final product, ®-2-Amino-3-(4-carbamoylphenyl)propanoic acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers and high-throughput purification techniques. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: ®-2-Amino-3-(4-carbamoylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products:
Oxidation: Formation of oximes or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Comparaison Avec Des Composés Similaires
(S)-2-Amino-3-(4-carbamoylphenyl)propanoic acid: The enantiomer of the compound with different stereochemistry.
2-Amino-3-(4-carbamoylphenyl)propanoic acid: The racemic mixture containing both ® and (S) enantiomers.
2-Amino-3-(4-nitrophenyl)propanoic acid: A similar compound with a nitro group instead of a carbamoyl group.
Uniqueness: ®-2-Amino-3-(4-carbamoylphenyl)propanoic acid is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of the carbamoyl group also distinguishes it from other similar compounds, providing unique chemical and physical properties.
Propriétés
IUPAC Name |
(2R)-2-amino-3-(4-carbamoylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c11-8(10(14)15)5-6-1-3-7(4-2-6)9(12)13/h1-4,8H,5,11H2,(H2,12,13)(H,14,15)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVAXCWACWDNIQ-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428043 | |
| Record name | (2R)-2-amino-3-(4-carbamoylphenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217609-39-6 | |
| Record name | (2R)-2-amino-3-(4-carbamoylphenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


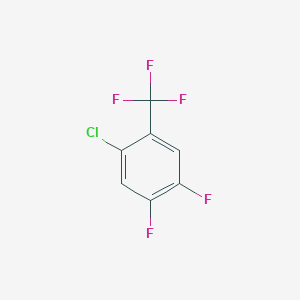
![1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1353591.png)
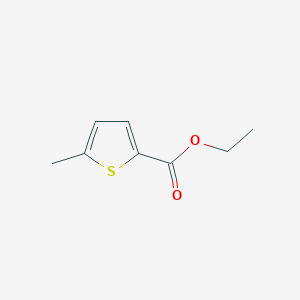
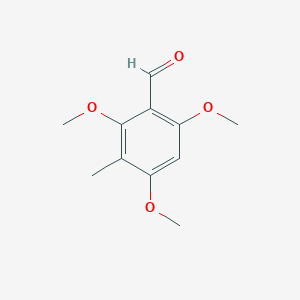
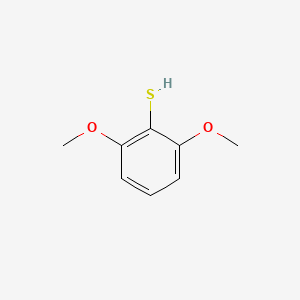
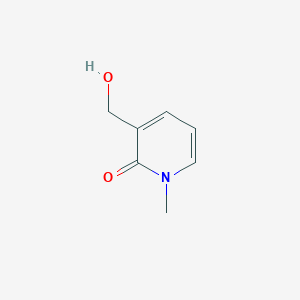
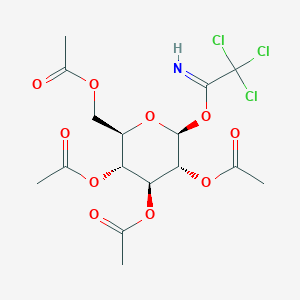
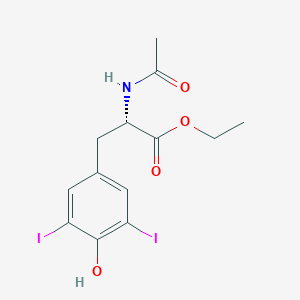
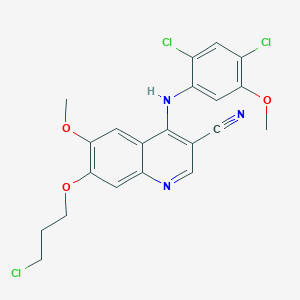
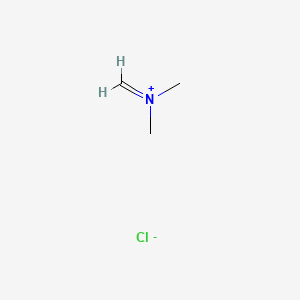
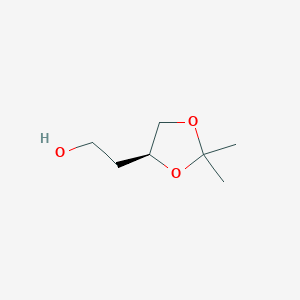
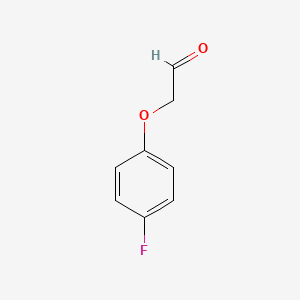
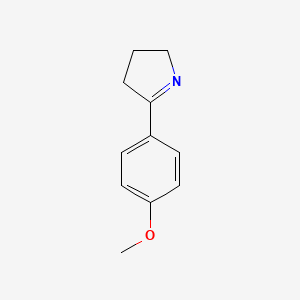
![4-[(R)-1,5-Dimethyl-4-hexenyl]-2-cyclohexene-1-one](/img/structure/B1353625.png)
